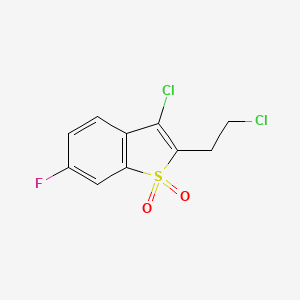![molecular formula C18H12Cl2F2N4O2S B11511552 3-[(2,4-dichlorophenoxy)methyl]-6-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11511552.png)
3-[(2,4-dichlorophenoxy)methyl]-6-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,4-dichlorophenoxy)methyl]-6-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a complex heterocyclic compound that belongs to the class of triazolothiadiazines
Preparation Methods
The synthesis of 3-[(2,4-dichlorophenoxy)methyl]-6-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method is efficient and straightforward, yielding the desired product with excellent purity and yield. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and high throughput.
Chemical Reactions Analysis
3-[(2,4-dichlorophenoxy)methyl]-6-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
3-[(2,4-dichlorophenoxy)methyl]-6-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
Agriculture: It may be used as a pesticide or herbicide due to its ability to interact with specific biological targets in pests and weeds.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(2,4-dichlorophenoxy)methyl]-6-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to form hydrogen bonds and other interactions with target receptors contributes to its bioactivity .
Comparison with Similar Compounds
3-[(2,4-dichlorophenoxy)methyl]-6-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be compared with other triazolothiadiazine derivatives, such as:
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
These compounds share a similar core structure but differ in the arrangement of their rings and substituents, which can lead to variations in their pharmacological activities and applications .
Properties
Molecular Formula |
C18H12Cl2F2N4O2S |
|---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenoxy)methyl]-6-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C18H12Cl2F2N4O2S/c19-11-3-6-15(13(20)7-11)27-8-16-23-24-18-26(16)25-14(9-29-18)10-1-4-12(5-2-10)28-17(21)22/h1-7,17H,8-9H2 |
InChI Key |
JUZDCHRIBZIXRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)COC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B11511471.png)

![N-[1-(furan-2-ylmethyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11511486.png)
![7-[(3-hydroxypropyl)amino]-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11511490.png)
![(5E)-1-(3-chlorophenyl)-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11511502.png)
![1,1-Dioxidotetrahydrothiophen-3-yl {[3-(trifluoromethyl)phenyl]carbonyl}carbamate](/img/structure/B11511508.png)

![2-Phenyl-6-[2-(phenylsulfanyl)ethyl]indolizine](/img/structure/B11511516.png)
![[5-(6,8-dibromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B11511521.png)
![N-(3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide](/img/structure/B11511524.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11511529.png)
![2-chloro-N-[2-(4-chlorophenyl)ethyl]-4,5-difluorobenzamide](/img/structure/B11511531.png)
![N-{2,5-diethoxy-4-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]phenyl}benzamide](/img/structure/B11511536.png)
![ethyl 1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11511559.png)
